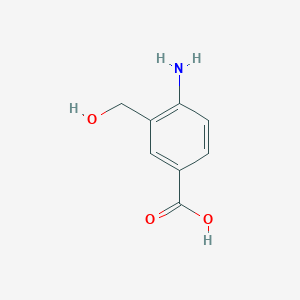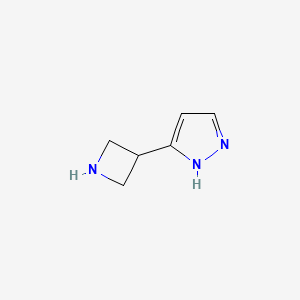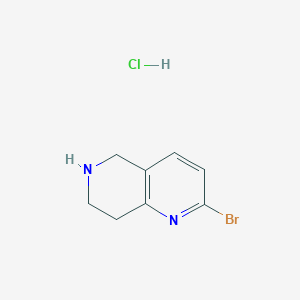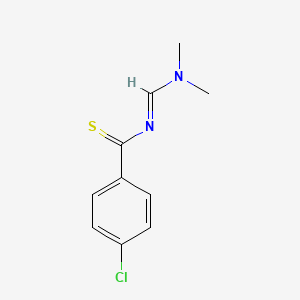![molecular formula C19H20O8 B3034176 1-[3-[(3-Acetyl-2,6-dihydroxy-4-methoxyphenyl)methyl]-2,4-dihydroxy-6-methoxyphenyl]ethanone CAS No. 142382-28-3](/img/structure/B3034176.png)
1-[3-[(3-Acetyl-2,6-dihydroxy-4-methoxyphenyl)methyl]-2,4-dihydroxy-6-methoxyphenyl]ethanone
Übersicht
Beschreibung
The compound 1-[3-[(3-Acetyl-2,6-dihydroxy-4-methoxyphenyl)methyl]-2,4-dihydroxy-6-methoxyphenyl]ethanone is a complex organic molecule that may be related to the field of organic synthesis and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules and their synthesis, characterization, and properties, which can be useful for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions and the use of various reagents and catalysts. For instance, the synthesis of 2,2-dichloro-1-[3-(2,2-dichloro-acetyl)-2-(4-methoxy-phenyl)-imidazolidin-1-yl]-ethanone was achieved through a one-pot reaction, as described in the paper . This process involved the reaction between N,N'-bis(4-methoxy-benzylidene)-ethane-1,2-diamine and dichloroacetyl chloride. Such methodologies could potentially be adapted for the synthesis of the compound of interest, considering the presence of methoxy and acetyl functional groups in its structure.
Molecular Structure Analysis
The molecular structure of organic compounds is typically confirmed using spectroscopic techniques such as FT-IR, NMR, and MS, along with X-ray crystallography . These methods provide detailed information about the molecular framework and the spatial arrangement of atoms within the molecule. For the compound , similar analytical techniques would be employed to ascertain its structure.
Chemical Reactions Analysis
Organic molecules can undergo a variety of chemical reactions, transforming into different compounds with potentially novel properties. The paper discusses the synthesis of 4'-methoxycarbonyl-5'-methylthio-1',3'-terphenyls from 6-aryl-3-methoxy-carbonyl-4-methylthio-2H-pyran-2-ones, showcasing the versatility of organic syntheses. The compound of interest may also serve as a synthon for further chemical transformations, leading to the creation of new molecules with diverse applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of organic molecules, such as solubility, melting point, and reactivity, are influenced by their molecular structure. Quantum chemical computations, including HOMO-LUMO, MEP, and NBO analyses, can predict these properties and provide insights into the molecule's behavior in different solvent media . Such computational studies would be essential for understanding the properties of 1-[3-[(3-Acetyl-2,6-dihydroxy-4-methoxyphenyl)methyl]-2,4-dihydroxy-6-methoxyphenyl]ethanone and tailoring its synthesis and applications accordingly.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A study by Nye et al. (2013) discusses the synthesis of related compounds, focusing on the structural aspects and hydrogen bonding patterns, which are crucial for understanding the physical and chemical properties of similar complex organic compounds like 1-[3-[(3-Acetyl-2,6-dihydroxy-4-methoxyphenyl)methyl]-2,4-dihydroxy-6-methoxyphenyl]ethanone (Nye, Turnbull, & Wikaira, 2013).
Chemical Constituents and Applications
Zhao et al. (2007) identified several compounds with structures related to 1-[3-[(3-Acetyl-2,6-dihydroxy-4-methoxyphenyl)methyl]-2,4-dihydroxy-6-methoxyphenyl]ethanone in Cynanchum otophyllum. One of these compounds exhibited antifungal activity, highlighting the potential application of such compounds in antifungal treatments (Zhao, Shen, He, Mu, & Hao, 2007).
In another study, Fu et al. (2006) isolated two phloroglucinol derivatives from Euphorbia ebracteolata Hayata, which are structurally similar to the compound . The isolation and structural elucidation of these compounds contribute to the understanding of the chemical diversity and potential biological applications of similar compounds (Fu, Yu, & Zhu, 2006).
Santiago et al. (2014) studied the bioactivity of compounds produced by an endophytic fungus, including a compound structurally related to 1-[3-[(3-Acetyl-2,6-dihydroxy-4-methoxyphenyl)methyl]-2,4-dihydroxy-6-methoxyphenyl]ethanone. The study highlights the potential of endophytes as producers of pharmacologically important compounds, including those similar to the compound of interest (Santiago, Sun, Munro, & Santhanam, 2014).
Eigenschaften
IUPAC Name |
1-[3-[(3-acetyl-2,6-dihydroxy-4-methoxyphenyl)methyl]-2,4-dihydroxy-6-methoxyphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O8/c1-8(20)16-14(26-3)6-12(22)10(18(16)24)5-11-13(23)7-15(27-4)17(9(2)21)19(11)25/h6-7,22-25H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIVGKVXFMMUFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C(=C1O)CC2=C(C(=C(C=C2O)OC)C(=O)C)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





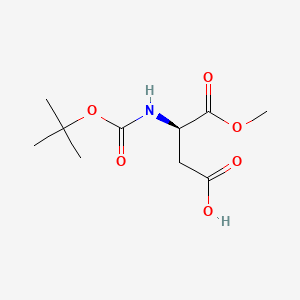

![[1-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B3034101.png)

![2-(2-Amino[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol](/img/structure/B3034105.png)


![7-Bromo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3034108.png)
